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5-FURAN-3-YL-1H-INDAZOLE

Cat. No.: B1453071
CAS No.: 885272-45-7
M. Wt: 184.19 g/mol
InChI Key: DFKQMHNYJYMOCK-UHFFFAOYSA-N
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Description

Overview of the Indazole Core in Bioactive Compounds

The indazole, or benzpyrazole, is a bicyclic heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. ontosight.ainih.gov This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in compounds with a wide range of biological activities. hilarispublisher.com Indazole derivatives have been extensively studied and developed for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive treatments. nih.govhilarispublisher.comnih.gov

The versatility of the indazole ring stems from its unique electronic properties and its ability to exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable. nih.gov This structural flexibility allows indazole-based compounds to interact with a multitude of biological targets, such as protein kinases, serotonin (B10506) receptors, and DNA. hilarispublisher.comtandfonline.com The development of numerous indazole-containing drugs underscores the therapeutic importance of this heterocyclic system. researchgate.netnih.gov

Table 1: Examples of Indazole-Based Drugs and Their Therapeutic Applications

Drug Name Therapeutic Use Mechanism of Action (Simplified)
Niraparib Anticancer (Ovarian, Fallopian Tube, Peritoneal Cancer) nih.gov PARP (Poly(ADP-ribose) polymerase) inhibitor nih.gov
Pazopanib Anticancer (Renal Cell Carcinoma, Soft Tissue Sarcoma) nih.govnih.gov Tyrosine kinase inhibitor nih.gov
Granisetron Antiemetic (Nausea/Vomiting from Chemotherapy) hilarispublisher.comnih.gov Serotonin 5-HT3 receptor antagonist hilarispublisher.com
Bendazac Anti-inflammatory (Musculoskeletal and Joint Pain) nih.gov Non-steroidal anti-inflammatory drug (NSAID) nih.gov

| Axitinib | Anticancer (Renal Cell Carcinoma) researchgate.net | Tyrosine kinase inhibitor researchgate.net |

This table provides a simplified overview and is not exhaustive.

The Significance of Furan (B31954) Moieties in Heterocyclic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom. researchgate.net Like indazole, the furan ring is a common structural motif in a vast number of natural products and synthetic pharmaceuticals. ijabbr.comutripoli.edu.ly The inclusion of a furan moiety in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. researchgate.net The ether oxygen atom can increase polarity and act as a hydrogen bond acceptor, which can improve solubility and bioavailability. researchgate.net

Furan derivatives have demonstrated a wide array of pharmacological effects. ijabbr.comutripoli.edu.ly These include antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities. ijabbr.comutripoli.edu.ly The reactivity and electronic nature of the furan ring make it a versatile building block in organic synthesis, allowing for the creation of complex and potent bioactive molecules. researchgate.netethernet.edu.et

Table 2: Bioactive Furan-Containing Compounds and Their Significance

Compound Type / Example Biological Activity / Application Reference
Ranitidine (intermediate) Anti-ulcer (H2 antagonist) researchgate.net
Furosemide (contains furfurylamine) Diuretic researchgate.net
Anthrafurandione analogues Anticancer utripoli.edu.ly
Indole-substituted furanones Antiproliferative, Microtubule-destabilising nih.gov

| Various substituted furans | Antimicrobial, CNS effects, Antioxidant | ijabbr.com |

This table highlights the diverse roles of the furan moiety in medicinal chemistry.

Contextualization of 5-FURAN-3-YL-1H-INDAZOLE within Indazole Research

The specific compound this compound represents a molecular hybrid that marries the indazole core with a furan substituent. The position of substitution on the indazole ring is critical for determining biological activity. Research has increasingly focused on substitutions at the C-5 position of the indazole nucleus to discover highly active and selective inhibitors for various therapeutic targets, particularly protein kinases. researchgate.net

Introducing different aromatic groups at the C-5 position through synthetic methods like the Suzuki coupling reaction allows for the exploration of new chemical space and the potential to engage with multiple biological targets. researchgate.net The placement of a furan ring at this position in this compound is a strategic design choice. It combines the proven bioactivity of the indazole scaffold with the favorable pharmacological properties of the furan moiety. While specific research data on this compound is limited, studies on related 5-substituted indazoles provide a strong rationale for its investigation. For instance, the synthesis of various 5-aryl-indazole derivatives has yielded compounds with promising anticancer activity. researchgate.net

Research Avenues and Future Prospects for this compound

The future of this compound in medicinal chemistry lies in its synthesis and comprehensive biological evaluation. Given the well-documented activities of its constituent parts, this compound is a prime candidate for screening against a variety of diseases.

Key Research Directions:

Anticancer Activity: Both indazole and furan derivatives are known to possess antitumor properties. nih.govutripoli.edu.ly Therefore, this compound should be evaluated for its cytotoxic effects against a panel of human cancer cell lines. Investigations into its mechanism, such as kinase inhibition or induction of apoptosis, would be a logical next step. researchgate.net

Anti-inflammatory Effects: Indazole-based compounds like Bendazac are used as anti-inflammatory agents. nih.gov The potential of this compound as a novel anti-inflammatory agent, possibly through inhibition of enzymes like COX, warrants investigation.

Antimicrobial Potential: The indazole and furan nuclei are present in many antimicrobial drugs. nih.govijabbr.com Screening this compound for activity against various bacterial and fungal strains could lead to the discovery of new anti-infective agents. jmchemsci.com

Kinase Inhibition: The indazole scaffold is central to many kinase inhibitors used in cancer therapy. nih.gov Docking studies and enzymatic assays could explore the potential of this compound to inhibit specific protein kinases that are implicated in disease.

The synthesis of this compound and a library of its analogues, with modifications to both the indazole and furan rings, will be crucial. This would enable the establishment of a clear structure-activity relationship (SAR), guiding the development of more potent and selective drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B1453071 5-FURAN-3-YL-1H-INDAZOLE CAS No. 885272-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-3-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQMHNYJYMOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=COC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696198
Record name 5-(Furan-3-yl)-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-45-7
Record name 5-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-45-7
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Synthetic Strategies for 5 Furan 3 Yl 1h Indazole and Its Analogs

Retrosynthetic Analysis of the 5-Furan-3-yl-1H-Indazole Scaffold

A logical retrosynthetic analysis of this compound suggests a disconnection at the C5-C(furan) bond. This points to a C-5 functionalized indazole, such as a 5-halo-1H-indazole or a 5-boronic acid/ester-1H-indazole, as a key intermediate. The furan-3-yl group can then be introduced via a suitable cross-coupling reaction. The core 1H-indazole can be conceptually disassembled through various cyclization strategies, which form the basis of the synthetic methodologies discussed in the subsequent sections.

Construction of the 1H-Indazole Core

The formation of the 1H-indazole ring system is a cornerstone of this synthesis. A variety of methods, ranging from classical to contemporary, have been developed to achieve this.

Classical Annulation and Cyclization Approaches

Traditional methods for indazole synthesis often involve the cyclization of appropriately substituted benzene (B151609) derivatives. chemicalbook.com For instance, the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648) can yield 1H-indazoles upon heating. chemicalbook.com Another classical approach is the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure to form 1H-indazole. chemicalbook.com These methods, while foundational, can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Aryne-Mediated Indazole Synthesis

The use of aryne intermediates offers a powerful and versatile route to the indazole core. nih.govbenthamscience.com Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, can undergo [3+2] cycloaddition reactions with diazo compounds to furnish 1H-indazoles. nih.govosti.gov This method is advantageous due to its mild reaction conditions. osti.govrsc.org For example, 1-alkyl-1H-indazoles can be prepared from arynes and hydrazones in high yields through one-pot procedures. nih.gov The reaction of readily accessible 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates provides a direct pathway to these pharmaceutically important compounds. nih.gov

Aryne PrecursorHydrazone TypeProductYieldReference
o-(trimethylsilyl)aryl triflateN,N-dimethylhydrazone1-alkyl-1H-indazoleHigh nih.gov
o-(trimethylsilyl)aryl triflateDiazo compounds1H-indazolesGood to Excellent osti.gov
o-(trimethylsilyl)aryl triflateSydnones2H-indazolesGood to Excellent acs.org

Contemporary Catalytic Methods for Indazole Formation

Modern synthetic chemistry has seen the emergence of powerful catalytic methods for constructing the indazole nucleus, often involving transition metals like cobalt and palladium.

Cobalt(III)-catalyzed C–H functionalization: This approach provides a convergent and atom-economical synthesis of indazoles. nih.govacs.orgnih.gov An air-stable cationic Co(III) catalyst can facilitate the one-step synthesis of N-aryl-2H-indazoles from simple starting materials through a C–H bond addition to aldehydes, followed by in situ cyclization and aromatization. nih.govacs.orgnih.gov This method is notable for its operational simplicity and cost-effectiveness. nih.govacs.org

Palladium-catalyzed reactions: Palladium catalysis has been extensively utilized for indazole synthesis. nih.govacs.orgjst.go.jp One strategy involves the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, which allows for cyclization under mild conditions. nih.gov Another palladium-catalyzed approach is the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones offers another route to indazoles. nih.govjst.go.jp These methods often exhibit good functional group tolerance. nih.govjst.go.jp

Catalyst SystemStarting MaterialsProduct TypeKey FeaturesReference
Cationic Co(III)Aromatic/heteroaromatic/aliphatic aldehydes, azo compoundsN-aryl-2H-indazolesOne-step, air-stable catalyst nih.govacs.org
Pd(OAc)₂/dppf/tBuONaN-aryl-N-(o-bromobenzyl)hydrazines2-aryl-2H-indazolesGood functional group tolerance organic-chemistry.org
Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃Benzophenone tosylhydrazonesIndazolesC-H activation/intramolecular amination nih.gov

Introduction of the Furan-3-yl Moiety at the C-5 Position

Once the indazole core is established, the final key step is the introduction of the furan-3-yl group at the C-5 position.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between aryl or heteroaryl partners. nih.govresearchgate.net In the context of synthesizing this compound, this reaction would typically involve the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with furan-3-ylboronic acid. worktribe.comorgsyn.org The reaction is catalyzed by a palladium complex in the presence of a base. nih.govresearchgate.net The use of specific ligands, such as SPhos and XPhos, can be crucial for achieving high yields, especially when dealing with unprotected nitrogen-rich heterocycles like indazole. nih.gov This method has been successfully applied to couple various heterocyclic boronic acids, including those of furan (B31954), with halo-indazoles. frontiersin.orgacs.org

A specific example demonstrates the preparation of 2-(2-(Trimethylsilyl)ethoxymethyl)-3-(4'-methoxycarbonylphenyl)-5-(furan-3”-yl)-2H-indazole with a 72% yield. worktribe.com This highlights the utility of the Suzuki-Miyaura coupling for installing the furan moiety.

Indazole SubstrateCoupling PartnerCatalyst/LigandProductYieldReference
5-Halo-1H-indazoleFuran-3-ylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), SPhos/XPhosThis compoundGood to Excellent nih.govresearchgate.net
5-bromo-indazole derivative3-furanylboronic acidNiCl₂(PCy₃)₂5-(Furan-3-yl)pyrimidine (analogous)83% orgsyn.org

Directed C-H Functionalization for Regioselective Furan-3-yl Incorporation

The regioselective introduction of a furan-3-yl group at the C5 position of an indazole core is a significant synthetic challenge. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools to achieve this transformation with high precision. These strategies often employ a directing group on the indazole nitrogen to guide the metal catalyst to a specific C-H bond on the benzene ring.

Recent advancements have highlighted the use of cobalt and rhodium catalysts for such transformations. For instance, cobalt(III)-catalyzed C-H bond functionalization has been successfully used in the synthesis of N-aryl-2H-indazoles. nih.govacs.orgnih.govacs.org In these reactions, an azo group can act as a directing group, facilitating the addition of the C-H bond to an aldehyde, which can be a furan derivative. This is followed by an in situ cyclization and aromatization to yield the desired furan-substituted indazole. nih.govacs.org The process is notable for its operational simplicity and can be performed on a larger scale. nih.govacs.org

Similarly, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of various substituted indazoles. mdpi.comnih.govresearchgate.netmdpi.com These methods can tolerate a range of functional groups, including heterocycles like furan. nih.govmdpi.com The choice of catalyst and directing group is crucial for controlling the regioselectivity of the C-H functionalization. For example, the use of a pivaloyl directing group on the indazole can direct arylation to the C4 position, while other directing groups can favor the C7 position. nih.gov While direct C-H functionalization at the C5 position to introduce a furan-3-yl group is a specific and less commonly reported transformation, the existing methodologies for C-H activation on the indazole ring provide a strong foundation for developing such a targeted synthesis.

Stereoselective Synthesis and Chiral Resolution (if applicable)

For this compound itself, the molecule is achiral and therefore does not require stereoselective synthesis or chiral resolution. However, the introduction of chiral centers through further functionalization is a critical aspect of medicinal chemistry.

Methods for the stereoselective synthesis of indazole derivatives have been developed, which could be adapted for derivatives of this compound. One notable approach is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govmit.edu This method allows for the creation of a C3-quaternary chiral center with high enantioselectivity. nih.govmit.edu The reaction employs an umpolung strategy, where the indazole acts as an electrophile rather than a nucleophile. nih.govmit.edu

Should a chiral derivative of this compound be synthesized as a racemic mixture, established methods for chiral resolution can be employed. These include chiral chromatography, often utilizing chiral HPLC columns, and enzymatic separations. google.com The choice of method would depend on the specific properties of the chiral derivative. The solid-state structure of some 1H-indazoles can also exhibit chirality, forming chiral helices. researchgate.net

Functionalization and Derivatization of this compound

The ability to further modify the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. Functionalization can occur at several positions, including the indazole nitrogen atoms, the furan ring, and the benzene moiety of the indazole.

N-Substitution Reactions at the Indazole Nitrogen Atoms

The nitrogen atoms of the indazole ring are common sites for functionalization. The 1H-indazole exists in tautomeric forms, the 1H- and 2H-indazoles, with the 1H-tautomer being generally more stable. researchgate.net Alkylation, arylation, and acylation reactions can occur at either the N1 or N2 position, and the regioselectivity is often dependent on the reaction conditions and the nature of the substituents.

Nucleophilic substitution reactions on halo esters with 1H-indazole in an alkaline solution typically yield a mixture of N1 and N2 isomers, with the N1 isomer being the predominant product. researchgate.net Regiodivergent N-alkylation can be achieved by using different catalysts; for example, Al(OTf)3 can favor the formation of N2-alkyl indazoles, while Co(NTf2)2 can lead to N1-alkyl indazoles. researchgate.net For specific applications, such as in the development of radioligands, N-alkylation with reagents like tritium-labeled iodomethane (B122720) has been successfully performed. researchgate.net

Modifications on the Furan Ring and Benzene Moiety of Indazole

The furan and benzene rings of this compound offer additional sites for modification. The furan ring can undergo reactions typical of electron-rich heterocycles. For instance, the furan ring can be opened under certain conditions, such as with an azide-induced ring opening, to generate functionalized indoles. researchgate.net

The benzene portion of the indazole can be functionalized through methods like iridium-catalyzed C-H borylation. worktribe.com This reaction can selectively introduce a boronate ester at positions like C3, which can then be used in a variety of downstream conversions, such as Suzuki-Miyaura cross-coupling reactions to introduce new aryl or heteroaryl groups. worktribe.comnih.gov While this method focuses on C3, similar principles could be applied to functionalize other positions on the benzene ring, provided the appropriate directing groups and reaction conditions are employed.

Green Chemistry Principles in the Synthesis of Furan-Indazoles

The application of green chemistry principles to the synthesis of heterocyclic compounds like furan-indazoles is an area of increasing importance. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Several strategies align with green chemistry principles in the synthesis of indazole and furan derivatives. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce the need for purification of intermediates and minimize solvent waste. scirp.org The use of water as a solvent is another key aspect of green chemistry, and some syntheses of related heterocyclic systems have been successfully carried out in aqueous media. nih.gov

Microwave-assisted and ultrasound-assisted synthesis are energy-efficient methods that can significantly reduce reaction times. nih.govresearchgate.net Furthermore, the use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. nih.gov The development of catalyst-free and solvent-free reaction conditions represents an ideal scenario. nih.gov For instance, electrochemical methods that use electricity as a clean reagent to drive reactions are gaining traction. nih.gov The synthesis of furan-based monomers from bio-based precursors also highlights a move towards more sustainable starting materials. rsc.org

Advanced Characterization and Structural Analysis of 5 Furan 3 Yl 1h Indazole

Spectroscopic Methodologies for Molecular Structure Elucidation

Spectroscopic methods are instrumental in piecing together the molecular puzzle of 5-furan-3-yl-1H-indazole. By probing the interactions of the molecule with electromagnetic radiation, scientists can deduce its elemental composition, the chemical environment of its atoms, and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By measuring the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and number of each type of atom in a molecule. While specific experimental data for this compound is not extensively published in publicly accessible literature, a theoretical analysis based on established chemical shift principles for indazole and furan (B31954) moieties allows for the prediction of its NMR spectra.

For ¹H NMR, the aromatic protons on the indazole and furan rings would exhibit distinct chemical shifts. The protons on the indazole core are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the furan substituent. The furan protons would also resonate in the aromatic region, with their shifts influenced by the oxygen heteroatom. The N-H proton of the indazole ring would likely appear as a broad singlet at a higher chemical shift, the exact position of which can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the bicyclic indazole system and the furan ring would give rise to a series of signals in the aromatic region (typically 100-150 ppm). The chemical shifts of these carbons would provide insight into their electronic environment. For instance, carbons adjacent to nitrogen or oxygen atoms would be expected to be deshielded and appear at a lower field.

While less common, ¹⁵N NMR spectroscopy could offer direct information about the electronic environment of the two nitrogen atoms within the indazole ring, helping to distinguish between different tautomeric forms and to understand the electronic effects of the furan substituent on the heterocyclic core.

A summary of predicted chemical shifts is presented in the table below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indazole Ring Protons7.0 - 8.5110 - 150
Furan Ring Protons6.5 - 8.0105 - 145
Indazole N-H Proton> 10 (broad)N/A

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Arrangement

To move beyond the one-dimensional information of ¹H and ¹³C NMR, a suite of two-dimensional (2D) NMR experiments is employed to establish atomic connectivity and spatial relationships within this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify which protons are adjacent to each other within the indazole and furan rings, helping to definitively assign the signals observed in the ¹H NMR spectrum. For example, the correlation between H-4 and H-6, and H-6 and H-7 of the indazole ring would be expected.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, providing a direct link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping out the carbon skeleton of the molecule. It detects longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connection between the furan ring and the indazole core, for instance, by observing a correlation between the furan protons and the C-5 carbon of the indazole.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution and for confirming the regiochemistry of substitution. For example, a NOESY correlation between a furan proton and a proton on the indazole ring would provide strong evidence for their close spatial arrangement.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn allows for the confirmation of its elemental formula (C₁₁H₈N₂O).

Beyond molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound, expected fragmentation pathways could include the loss of small neutral molecules like HCN or CO, or the cleavage of the bond between the furan and indazole rings. Studying these fragmentation patterns can help to confirm the identity of the different structural components of the molecule.

Analysis Type Information Obtained Expected Result for C₁₁H₈N₂O
High-Resolution MSExact Molecular Weight~184.0637
Fragmentation AnalysisStructural FragmentsLoss of HCN, CO; Cleavage at the furan-indazole bond

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. The C-H stretching vibrations of the aromatic rings would likely appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic systems would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The C-O-C stretching of the furan ring would also produce a characteristic band, typically in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the presence of both the indazole and furan systems. While specific data is not readily available, the combination of IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification.

Solid-State Structural Determination: X-ray Diffraction Analysis

While spectroscopic methods provide a wealth of information about a molecule's structure in solution or in the gas phase, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray diffraction analysis would yield a detailed picture of its solid-state structure, including:

Precise bond lengths and angles: This data would provide experimental confirmation of the geometric parameters of the indazole and furan rings.

The conformation of the molecule: It would reveal the dihedral angle between the planes of the furan and indazole rings, indicating the degree of twisting in the solid state.

Intermolecular interactions: The analysis would elucidate how the molecules pack together in the crystal lattice, revealing any hydrogen bonding (e.g., involving the indazole N-H) or π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material.

Although a specific crystal structure for this compound is not found in the public domain, this technique remains the most powerful tool for obtaining an unambiguous, high-resolution model of its solid-state architecture.

Conformational Analysis and Tautomerism of the 1H-Indazole System

The structural characterization of this compound also involves considering its conformational flexibility and the potential for tautomerism.

Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the furan ring to the indazole core. The two rings can be coplanar or twisted relative to each other. The actual preferred conformation in solution would be a balance between steric hindrance (potential clashes between atoms on the two rings) and electronic effects (conjugation between the π-systems of the rings, which is maximized in a planar arrangement). Computational modeling, in conjunction with NOESY NMR data, could provide significant insights into the lowest energy conformation of the molecule.

Tautomerism: Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring.

For this compound, the name explicitly specifies the 1H-tautomer. However, in solution, there may be an equilibrium between the 1H- and 2H-forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituent at the 5-position. Spectroscopic techniques, particularly ¹H, ¹³C, and ¹⁵N NMR, are highly sensitive to the tautomeric state. For example, the chemical shifts of the ring carbons and the N-H proton would be different for the 1H- and 2H-tautomers. Careful analysis of the NMR spectra, potentially at different temperatures or in different solvents, would be necessary to determine the predominant tautomeric form in solution and to quantify the equilibrium if both forms are present.

Experimental Determination of Tautomeric Preferences (1H-Indazole vs. 2H-Indazole)

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogens. austinpublishinggroup.com This phenomenon, known as annular tautomerism, has been extensively studied for the parent indazole molecule and its derivatives. austinpublishinggroup.comresearchgate.net

Experimental and theoretical investigations consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netresearchgate.net This preference is largely attributed to the aromaticity of the benzenoid structure of the 1H-tautomer, in contrast to the less stable quinoid structure of the 2H-tautomer. researchgate.netscience.gov

Several experimental techniques have been employed to verify this preference:

Microwave Spectroscopy: Studies on indazole in the gas phase have unequivocally identified the 1H-tautomer as the more stable form. researchgate.net

NMR Spectroscopy: In solution, NMR spectroscopy is a powerful tool for structural determination. Studies of various indazoles using ¹H, ¹³C, and ¹⁵N NMR have confirmed the predominance of the 1H-tautomer. researchgate.net Nitrogen chemical shifts, in particular, are highly effective for distinguishing between the benzenoid-like (1H) and quinonoid-like (2H) structures. researchgate.net For the parent indazole in a DMSO-d₆ solution, all NMR data are consistent with the N-1(H) tautomeric structure. researchgate.net

X-ray Crystallography: In the solid state, X-ray diffraction provides definitive structural evidence. A study on N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, a compound with a substitution at the C5 position analogous to this compound, revealed that it crystallizes exclusively as the 1H-tautomer. researchgate.netscience.gov This finding strongly suggests that substitution at the C5 position of the indazole ring does not alter the inherent tautomeric preference. researchgate.net

Computational studies further corroborate these experimental findings. Calculations at various levels of theory, including Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have quantified the stability difference. For the parent indazole, the 1H-tautomer is calculated to be more stable than the 2H form by approximately 4.1 kcal/mol in terms of free energy (ΔG⁰₂₉₈). researchgate.net Similarly, for 5-substituted indazoles, theoretical data show the 1H tautomer strongly dominates. researchgate.net

While direct experimental studies on the tautomerism of this compound are not detailed in the available literature, the collective evidence from the parent indazole and closely related C5-substituted derivatives provides a strong basis for concluding that the 1H-tautomer is the overwhelmingly predominant form in all phases.

Table 1: Summary of Experimental and Computational Evidence for Indazole Tautomerism

MethodSystem StudiedKey FindingReference
Experimental
Microwave SpectroscopyIndazole (gas phase)The 1H-tautomer is the more stable form observed. researchgate.net
¹⁵N NMR SpectroscopyIndazole DerivativesProvides an effective method to distinguish between 1H (benzenoid) and 2H (quinonoid) isomers. researchgate.net
X-ray CrystallographyN-(3,4-dichlorophenyl)-1H-indazole-5-carboxamideThe crystal structure is confirmed to be the 1H-tautomer, indicating C5 substitution does not change the preference. researchgate.net
Computational
MP2/6-31G**IndazoleThe 1H-tautomer is more stable than the 2H-tautomer by 3.6 kcal/mol (energy) and 4.1 kcal/mol (free energy). researchgate.net
DFT (B3LYP)1-substituted IndazolesThe 1-substituted isomer is calculated to be significantly more stable (by ~20 kJ/mol or ~4.8 kcal/mol) than the 2-substituted isomer. nih.gov
Various quantum methodsN-(3,4-dichlorophenyl)-1H-indazole-5-carboxamideTheoretical calculations show the 1H tautomer strongly dominates over the 2H form due to aromaticity. researchgate.net

Conformational Isomerism of Furan-Indazole Linkage

Conformational isomerism in this compound arises from the rotation about the single carbon-carbon bond that links the furan and indazole rings. This rotation governs the relative three-dimensional orientation of the two heterocyclic systems, leading to different conformers. The stability of these conformers is determined by a delicate balance of electronic and steric effects.

Electronic Effects: Conjugation between the π-electron systems of the furan and indazole rings is maximized when the two rings are coplanar. This planar arrangement would be electronically favorable.

Steric Effects: A coplanar conformation can lead to steric hindrance, or van der Waals repulsion, between the hydrogen atoms on the adjacent carbons of the two rings (specifically, the H4 of the furan and the H4 of the indazole).

To alleviate this steric strain, the molecule can adopt a non-planar, or twisted, conformation where one ring is rotated relative to the other. This twisting reduces steric repulsion but partially disrupts the π-conjugation, leading to a higher electronic energy. The preferred conformation in the ground state represents the minimum on the potential energy surface resulting from these opposing forces.

The experimental characterization of such conformational preferences typically involves:

X-ray Crystallography: This technique provides the definitive conformation and the precise dihedral angle between the rings in the solid state.

2D NMR Spectroscopy: In solution, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the through-space proximity of protons on the different rings, allowing for the determination of the predominant conformation.

Specific experimental data from X-ray crystallography or advanced NMR analysis for this compound is not available in the searched literature. However, studies of other bi-aryl and bi-heterocyclic systems are informative. For instance, in the crystal structure of a complex molecule containing a furan-indole linkage, the furan ring was found to adopt a twisted conformation. iucr.org The existence of multiple conformers has also been observed in solution for various indole (B1671886) and indazole derivatives using NMR. researchgate.net

Without direct experimental data, it is predicted that this compound likely exists as a mixture of conformers in solution, with a relatively low energy barrier for rotation between them. The most stable conformer would likely be a slightly twisted structure that optimizes the balance between maximizing conjugation and minimizing steric clash.

Table 2: Factors Influencing Furan-Indazole Conformational Isomerism

ConformationDriving ForceOpposing ForcePredicted Stability
Planar Maximized π-conjugation between the furan and indazole rings.Increased steric hindrance between adjacent H-atoms on the rings.Likely a transition state or a shallow energy minimum.
Twisted Minimized steric hindrance.Disruption of π-conjugation, leading to higher electronic energy.Predicted to be the most stable ground-state conformation.

Computational Chemistry and Mechanistic Insights for 5 Furan 3 Yl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic attributes.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, corresponding to its ionization potential (IP). emerginginvestigators.org The energy of the LUMO relates to the ability to accept electrons, which is associated with its electron affinity (EA). researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. emerginginvestigators.orgirjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be more easily polarized. irjweb.com These parameters are crucial for understanding potential charge-transfer interactions within the molecule and with other species. nih.gov

Quantum chemical methods are used to calculate these values, which in turn help predict the molecule's behavior in chemical reactions and biological systems. emerginginvestigators.org

Table 1: Key Electronic Structure Parameters and Their Significance

ParameterDefinitionSignificance
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital.Indicates the capacity to donate an electron. Higher energy corresponds to a better electron donor. emerginginvestigators.org
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital.Represents the ability to accept an electron. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A measure of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity. irjweb.comresearchgate.net
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule. Approximated as IP ≈ -EHOMO.Measures the molecule's resistance to oxidation.
Electron Affinity (EA) The energy released when an electron is added to a molecule. Approximated as EA ≈ -ELUMO.Measures the molecule's tendency to be reduced.

Computational studies can elucidate the step-by-step mechanisms of chemical reactions, providing insights into transition states and reaction energetics. A common and efficient method for synthesizing substituted indazoles involves transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org For 5-furan-3-yl-1H-indazole, a plausible synthetic route is the Suzuki-Miyaura coupling. thieme-connect.de This reaction would typically involve the coupling of a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with furan-3-boronic acid, catalyzed by a palladium complex.

The catalytic cycle for this reaction can be computationally modeled to understand its efficiency. The mechanism generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the 5-halo-indazole, inserting into the carbon-halogen bond to form a palladium(II) complex.

Transmetalation: The organoboron compound (furan-3-boronic acid) transfers its furan (B31954) group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (the indazole and furan moieties) on the palladium complex couple and are eliminated, forming the final product, this compound, and regenerating the palladium(0) catalyst.

Theoretical calculations can map the energy profile of this cycle, identifying the rate-determining step and optimizing reaction conditions such as the choice of catalyst, ligand, and solvent.

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. researchgate.net The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomer. Computationally, the relative stability of these tautomers can be determined by calculating their ground-state energies.

For the parent indazole molecule, quantum chemical calculations have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov This preference is generally attributed to the benzenoid character of the fused ring in the 1H form, which is energetically favored over the quinonoid structure of the 2H form. researchgate.net The energy difference between these forms dictates their equilibrium population. For the parent indazole, this energy difference has been calculated to be approximately 15 kJ·mol⁻¹. nih.gov Similar calculations for this compound would be necessary to determine the precise energy landscape and the equilibrium constant between its corresponding 1H and 2H tautomers, which can be influenced by the electronic nature of the furan substituent.

Table 2: Calculated Relative Stability of Parent Indazole Tautomers

TautomerRelative Energy (kJ·mol⁻¹)Predicted Stability
1H-Indazole 0.0More Stable
2H-Indazole ~15.0 nih.govLess Stable

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity. These models are instrumental in predicting the activity of new compounds and identifying the key molecular features required for efficacy.

Development of Predictive Models for Biological Activity

QSAR studies aim to create a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potential against a specific target.

The process involves several steps:

Data Set Collection: A series of indazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., electrostatic potential, hydrophobic fields). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods to ensure its reliability. ugm.ac.id

For furan and thiophene (B33073) derivatives, QSAR models have successfully used structural parameters to evaluate their pharmacological properties. nih.gov Similarly, 2D and 3D-QSAR studies on 5-substituted-1H-indazole derivatives have identified key descriptors like hydrophobicity and electrostatic potential as being important for predicting biological activity. researchgate.net Such models could be invaluable for the virtual screening and optimization of novel derivatives based on the this compound scaffold.

Identification of Key Structural Features for Efficacy

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. This "pharmacophore" represents the key aspects of the molecular recognition between a ligand and its receptor.

For the indazole class of compounds, several key pharmacophoric features have been identified through computational and experimental studies:

1H-Indazole Scaffold: The indazole ring itself is often considered a critical "key pharmacophore." nih.gov It frequently participates in essential interactions, such as forming hydrogen bonds with the hinge region of kinases. mdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the indazole ring are crucial hydrogen bonding sites. nih.gov

Hydrophobic/Aromatic Rings: The fused benzene (B151609) ring of indazole and the attached furan ring provide hydrophobic and aromatic characteristics that are vital for binding in hydrophobic pockets of target proteins. nih.govugm.ac.id

Substituent Effects: The nature and position of substituents on the indazole ring are critical for modulating activity. Structure-activity relationship (SAR) studies on various indazole series have shown that substitutions at different positions can significantly impact potency and selectivity. acs.orgmdpi.com For example, studies on indazole arylsulfonamides revealed that only small groups were tolerated at the C5 position, highlighting the steric constraints of the binding site. acs.org

A pharmacophore model for a target of this compound would likely consist of a combination of these features. For instance, a model might include a hydrogen bond acceptor feature on the indazole nitrogen, an aromatic/hydrophobic feature for the furan ring, and another for the indazole core. ugm.ac.id Such models serve as powerful templates for designing new molecules with potentially enhanced efficacy. nih.gov

Pharmacological Profiles and Molecular Mechanisms of 5 Furan 3 Yl 1h Indazole and Its Analogs

Anti-Cancer Research

Analogs of 5-furan-3-yl-1H-indazole have been the subject of extensive investigation for their potential as anti-cancer agents. These studies have revealed their ability to inhibit cancer cell growth, induce programmed cell death, and modulate critical signaling pathways involved in tumor progression.

A significant body of research has demonstrated the potent anti-proliferative and cytotoxic effects of furan-indazole analogs against a diverse panel of human cancer cell lines. These compounds have shown efficacy in various cancer types, including breast, lung, colon, cervical, and hematological malignancies.

For instance, a series of novel 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one derivatives, which are structurally related to furan-indazoles, were tested for their ability to inhibit the growth of human colorectal cells (HCT-116). jchr.org The results showed a dose-dependent suppression of cell growth, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 13.53 to 558.53 μM. jchr.org

Similarly, novel curcumin-indazole analogs were evaluated for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal carcinoma) cell lines. japsonline.comjapsonline.com These compounds displayed IC50 values ranging from 45.97 to 86.24 µM against MCF-7 cells, 46.36 to over 100 µM against HeLa cells, and 27.20 to 58.19 µM against WiDr cells. japsonline.comjapsonline.com Notably, one compound exhibited an IC50 of 27.20 µM against WiDr cells, demonstrating higher potency than the reference drugs curcumin (B1669340) and tamoxifen. japsonline.comjapsonline.com

Further studies on other indazole derivatives have shown significant activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines, with one particular analog displaying a promising IC50 value of 5.15 µM against the K562 cell line. nih.gov

Table 1: In Vitro Cytotoxic Activity of Furan-Indazole Analogs against Various Cancer Cell Lines

Compound ClassCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Indole-Furan ChalconesHCT-116Colorectal13.53 - 558.53 jchr.org
Curcumin-Indazole AnalogsMCF-7Breast45.97 - 86.24 japsonline.comjapsonline.com
Curcumin-Indazole AnalogsHeLaCervical46.36 - >100 japsonline.comjapsonline.com
Curcumin-Indazole AnalogsWiDrColorectal27.20 - 58.19 japsonline.comjapsonline.com
1H-indazole-3-amine DerivativesK562Leukemia5.15 nih.gov
Furan-Based DerivativesMCF-7Breast2.96 - 4.06 nih.gov

Beyond inhibiting proliferation, furan-indazole analogs actively induce cell death in cancer cells through the process of apoptosis and by disrupting the normal cell division cycle. nih.gov

Studies have shown that these compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing them from replicating. For example, treatment with certain furan-based derivatives led to disruptions in the G2/M phase of the cell cycle. nih.gov Another study demonstrated that an indazole-amine derivative caused an increase in the G0/G1 cell population in K562 leukemia cells. nih.gov The induction of G1/S phase cell cycle arrest has also been observed. nih.gov

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Furan-indazole analogs have been shown to trigger this process through various molecular pathways. A key indicator of apoptosis is the externalization of phosphatidylserine, which has been observed in cells treated with these compounds. frontiersin.org The mechanism often involves the activation of caspases, which are enzymes that execute the apoptotic process. Research has confirmed the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3 following treatment. frontiersin.org

Furthermore, these compounds can modulate the expression of key proteins in the Bcl-2 family, which regulate apoptosis. Studies have reported an increase in the expression of pro-apoptotic proteins like Bak and Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the balance towards cell death. nih.gov This modulation suggests that the compounds can trigger the intrinsic mitochondrial pathway of apoptosis. nih.govmdpi.com

The anti-cancer effects of this compound and its analogs are rooted in their ability to interact with and modulate crucial intracellular signaling pathways that cancer cells exploit for their growth and survival.

Kinase Inhibition: Protein kinases are a major focus of modern cancer therapy, and indazole derivatives have emerged as a privileged scaffold for designing potent kinase inhibitors. nih.govmdpi.com Analogs have shown inhibitory activity against a wide range of kinases, including tyrosine kinases and serine/threonine kinases. nih.gov Specific targets include Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Anaplastic Lymphoma Kinase (ALK). nih.govsemanticscholar.orgnih.gov For example, one 1H-indazole derivative was identified as a potent pan-FGFR inhibitor with IC50 values as low as 0.9 nM against FGFR1. semanticscholar.org Another analog, Entrectinib, showed high activity against ALK with an IC50 value of 12 nM. nih.gov This broad kinase inhibitory profile allows these compounds to interfere with multiple signaling cascades that control cell proliferation, angiogenesis, and survival. uni-saarland.de

Hypoxia-Inducible Factor (HIF-1) Modulation: Solid tumors often have regions of low oxygen, or hypoxia. To survive, cancer cells activate the HIF-1 transcription factor, which turns on genes related to angiogenesis (new blood vessel formation) and metastasis. dongguk.edu Furan-indazole derivatives have been identified as inhibitors of HIF-1 activity. researchgate.net A prominent example is YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, which is a potent inhibitor of HIF-1α. researchgate.net By suppressing HIF-1, these compounds can potentially block the adaptation of cancer cells to hypoxic environments, thereby inhibiting tumor growth and spread.

Soluble Guanylate Cyclase (sGC) Activation: Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, producing the second messenger cGMP. mdpi.comnih.gov The furan-indazole analog YC-1 is a well-known activator of sGC. mdpi.com This activation leads to various physiological responses, including vasodilation and inhibition of platelet aggregation. nih.gov While sGC activation is primarily associated with cardiovascular effects, its role in cancer is complex. The NO/cGMP pathway can be involved in processes like angiogenesis. nih.gov Although the direct contribution of sGC activation to the anti-cancer profile of all furan-indazole analogs is still under investigation, the ability to modulate this pathway represents a distinct pharmacological characteristic of this compound class.

The promising in vitro results for indazole derivatives have been translated into successful preclinical studies using animal models of cancer. In vivo experiments are crucial for evaluating a compound's potential as a therapeutic agent, assessing its efficacy in a complex biological system.

One study investigating a potent indazole derivative demonstrated its ability to significantly suppress tumor growth in a xenograft tumor model. rsc.org This indicates that the compound can reach the tumor site in effective concentrations and exert its anti-proliferative and pro-apoptotic effects within a living organism.

Furthermore, research has shown that these compounds can inhibit tumor metastasis in vivo. This is a critical finding, as metastasis is the primary cause of cancer-related mortality. The mechanism for this anti-metastatic effect is linked to the downregulation of HIF-1α and the vascular endothelial growth factor (VEGF), which are crucial for angiogenesis and tumor spread.

Anti-Infective and Anti-Microbial Investigations

In addition to their anti-cancer properties, the indazole scaffold and its derivatives have been explored for their potential to combat infectious diseases.

Derivatives of furan (B31954) and indazole have demonstrated notable antibacterial activity against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative strains. nih.govresearchgate.net

Screening of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, which are structural analogs, revealed activity against standard test strains of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). zsmu.edu.ua The study found that S. aureus was the most sensitive strain and that structural modifications, such as the introduction of specific alkyl radicals, could significantly increase the molecule's activity. zsmu.edu.ua

Other studies on N-methyl-3-aryl indazoles have confirmed a broad spectrum of action, showing inhibitory effects against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net The versatility of the indazole scaffold is further highlighted by the synthesis of indole-indazole hybrids, which have also been screened for their antibacterial properties. researchgate.net This collective research underscores the potential of furan-indazole analogs as a foundation for developing new antibacterial agents. nih.gov

Table 2: Spectrum of Antibacterial Activity for Indazole and Furan Analogs

Bacterial StrainGram StainCompound ClassReference
Staphylococcus aureusPositive5-(furan-2-yl)-1,2,4-triazole derivatives zsmu.edu.ua
Escherichia coliNegative5-(furan-2-yl)-1,2,4-triazole derivatives zsmu.edu.ua
Pseudomonas aeruginosaNegative5-(furan-2-yl)-1,2,4-triazole derivatives zsmu.edu.ua
Xanthomonas campestrisNegativeN-methyl-3-aryl indazoles researchgate.net
Bacillus cereusPositiveN-methyl-3-aryl indazoles researchgate.net
Bacillus megateriumPositiveN-methyl-3-aryl indazoles researchgate.net

Antifungal Activity and Mechanism of Inhibition

Indazole derivatives, particularly those incorporating other heterocyclic motifs like furan, have emerged as a promising class of antifungal agents. nih.govresearchgate.net The antifungal efficacy of these compounds is often attributed to their structural similarity to azole antifungals, which are known inhibitors of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov

Research has shown that various indazole analogs exhibit potent activity against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netnih.govmdpi.comasianpubs.org For instance, a series of N-methyl-3-aryl indazoles demonstrated significant in-vitro activity against the fungal strain Candida albicans. nih.gov The mechanism of action for many azole-containing compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol. nih.govnih.gov Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth. nih.gov

Furthermore, some imidazole (B134444) derivatives have been shown to induce the production of reactive oxygen species (ROS) in fungal cells, suggesting an additional mechanism of antifungal action beyond ergosterol synthesis inhibition. nih.gov The combination of active structural moieties, such as indole (B1671886) and 1,3,4-oxadiazole, has produced compounds with broad-spectrum antifungal activity, in some cases exceeding that of commercial fungicides. researchgate.net While direct studies on this compound are limited, the established antifungal properties of both indazole and furan derivatives suggest that this hybrid compound likely acts through similar mechanisms, primarily by disrupting fungal cell membrane integrity via inhibition of ergosterol synthesis. nih.govwisdomlib.org

Table 1: Antifungal Activity of Selected Indazole Analogs

Compound/Class Fungal Strain(s) Observed Effect Putative Mechanism of Action Reference(s)
N-methyl-3-aryl indazoles Candida albicans Growth inhibition Not specified, likely membrane disruption nih.gov
Indole-based 1,3,4-oxadiazoles Various phytopathogenic fungi Potent antifungal activity Not specified researchgate.net
Thiazole derivatives with furan C. albicans, A. niger Significant growth inhibition Not specified mdpi.com
Azole derivatives (general) Candida species Growth inhibition Inhibition of lanosterol 14α-demethylase, ergosterol depletion nih.govnih.gov
5-Aminoimidazole derivatives C. albicans, C. krusei Growth inhibition, ROS production Induction of Reactive Oxygen Species (ROS) nih.gov

Antiviral and Anti-HIV Activities

The indazole nucleus is a key structural feature in a number of potent antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Many indazole-based compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govdrugbank.com NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. scilit.comresearchgate.net This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle. researchgate.net

Structure-based drug design and molecular hybridization strategies have led to the development of novel indazole NNRTIs with high potency against wild-type HIV-1 and resilience to mutations that confer resistance to other NNRTIs. nih.govnih.gov For example, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines displayed excellent activity against wild-type HIV-1, with some analogs also showing potency against common drug-resistant mutant strains like K103N and Y181C. nih.gov The design of these compounds often involves combining structural features from known inhibitors to enhance binding affinity and improve the pharmacological profile. nih.govdrugbank.com

Computational studies, such as molecular docking, have been instrumental in understanding the binding modes of these indazole analogs within the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.gov These studies help to rationalize the structure-activity relationships (SARs) and guide the synthesis of more effective inhibitors. The versatility of the indazole scaffold allows for systematic optimization, leading to compounds with improved metabolic stability and potent antiviral efficacy. nih.govnih.gov

Table 2: Anti-HIV Activity of Indazole Analogs

Compound Series Target Activity EC₅₀ Values Reference(s)
Indazolyl-substituted piperidin-4-yl-aminopyrimidines Wild-Type HIV-1 RT Moderate to excellent 0.0064 to 1.5 µM nih.gov
Indazolyl-substituted piperidin-4-yl-aminopyrimidines K103N, Y181C, E138K mutant HIV-1 RT Potent to moderate 0.057 to 8.7 µM nih.gov
Indazole-2-Pyrone Hybrids HIV-1 Potential antiviral activity (in silico) Binding Affinity: -3.4 to -4.8 kcal/mol doi.org

Anti-Protozoal and Anti-Parasitic Efficacy

Indazole derivatives have demonstrated significant potential as therapeutic agents against various protozoan and parasitic infections. eurekaselect.com Research has highlighted their efficacy against parasites such as Leishmania amazonensis, Trichomonas vaginalis, and Trypanosoma cruzi. nih.govpnrjournal.com

In vitro studies on 2-benzyl-5-nitroindazolin-3-one derivatives revealed activity against Leishmania amazonensis, the causative agent of leishmaniasis. nih.gov The mechanism of action against these parasites often involves multiple cellular effects, including growth inhibition, parasite immobility, and cell lysis. nih.gov Furthermore, ultrastructural studies have shown that these compounds can cause significant damage to mitochondria and other cytoplasmic organelles within the parasite. nih.gov

The development of indazole-based anti-parasitic agents has also focused on optimizing properties such as water solubility and reducing cytotoxicity to mammalian cells, which are critical for therapeutic viability. nih.gov Structural optimization of 5-nitroindazole (B105863) derivatives has led to compounds with improved activity against T. vaginalis and T. cruzi. nih.gov The broad anti-protozoan activity of the indazole scaffold makes it a valuable starting point for the development of new treatments for parasitic diseases, which often suffer from limited and highly toxic therapeutic options. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

The indazole framework is integral to many compounds exhibiting potent anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netresearchgate.net These effects are achieved through various mechanisms, including the direct inhibition of key enzymes and mediators involved in the inflammatory cascade and the modulation of intracellular signaling pathways that regulate the expression of inflammatory genes.

Inhibition of Pro-Inflammatory Mediators

A primary mechanism by which indazole derivatives exert their anti-inflammatory effects is through the inhibition of pro-inflammatory mediators. researchgate.net Studies have shown that these compounds can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in pain and inflammation. researchgate.netresearchgate.net The inhibition of COX-2 is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to COX-2, indazole derivatives have been found to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net In-vitro assays have demonstrated a concentration-dependent inhibition of these cytokines by various indazole compounds. researchgate.net The anti-inflammatory action of these compounds is also linked to their ability to scavenge free radicals, as demonstrated by their activity in lipid peroxidation (LPO), DPPH, and nitric oxide (NO) scavenging assays. researchgate.net By targeting these multiple mediators, indazole analogs can effectively attenuate the inflammatory response. Furan derivatives have also been noted for their ability to suppress various proinflammatory mediators, highlighting the potential for synergistic effects in furan-indazole hybrids. derpharmachemica.com

Table 3: Inhibition of Pro-Inflammatory Mediators by Indazole Analogs

Compound/Class Target Mediator Model System Effect Reference(s)
Indazole Derivatives Cyclooxygenase-2 (COX-2) In vitro assays Inhibition researchgate.netresearchgate.net
Indazole Derivatives Tumor Necrosis Factor-alpha (TNF-α) In vitro assays Concentration-dependent inhibition researchgate.net
Indazole Derivatives Interleukin-1β (IL-1β) In vitro assays Concentration-dependent inhibition researchgate.net
Indazole Derivatives Free Radicals (LPO, DPPH, NO) In vitro assays Scavenging activity researchgate.net
Furan Derivatives Pro-inflammatory mediators Macrophage RAW 264.7 cells Suppression derpharmachemica.com

Modulation of Inflammatory Signaling Pathways

Beyond direct inhibition of inflammatory mediators, indazole derivatives can modulate the upstream signaling pathways that control the inflammatory response. researchgate.net Key among these is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.govresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. youtube.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.com Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. youtube.com

Some anthelmintics and other compounds have been shown to inhibit the NF-κB pathway. researchgate.net Pyrazole (B372694), a core component of the indazole structure, has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of downstream targets like TNF-α. nih.gov This suggests that indazole derivatives may share this mechanism.

Another important inflammatory cascade is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. acs.org The p38 MAPK pathway is involved in the cellular response to stress and plays a significant role in regulating the production of inflammatory cytokines like TNF-α and IL-1β. Imidazole-based compounds have been developed as inhibitors of p38 MAPK, demonstrating the potential for heterocyclic compounds to target this pathway for anti-inflammatory effects. acs.org By interfering with these critical signaling cascades, indazole analogs can exert broad immunomodulatory and anti-inflammatory effects.

Central Nervous System (CNS) Activities

Indazole derivatives have shown promise in the context of neurological disorders, exhibiting a range of activities within the central nervous system (CNS). nih.govresearchgate.net These activities include neuroprotection and the modulation of key enzymes involved in neurotransmission.

Certain indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine. researchgate.net Inhibition of MAOs can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for conditions such as Parkinson's disease and depression.

Furthermore, some indazole analogs act as neuroprotective agents by modulating voltage-dependent sodium channels. acs.org For example, (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine and its N2-benzyl isomer have been identified as potent sodium channel modulators. acs.org These compounds demonstrated neuroprotective activity in hippocampal slices and showed use- and voltage-dependent blocking of sodium currents in hippocampal neurons. Their potent activity against the Nav1.6 sodium channel isoform, in particular, suggests that blocking this specific channel is consistent with their neuroprotective effects. acs.org Additionally, some 5-substituted indazole derivatives have exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells, a model relevant to Alzheimer's disease. researchgate.net

Receptor Agonism/Antagonism (e.g., 5-HT Receptors, Dopamine Receptors, Adrenergic Receptors)

The indazole scaffold is a key component in various receptor ligands, demonstrating both agonist and antagonist activities depending on the specific substitutions and receptor subtype.

5-HT Receptors: Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective antagonists for the serotonin 4 receptor (5-HT₄R). nih.gov Specifically, compounds 11ab and 12g from a studied series emerged as promising 5-HT₄R antagonists with potential analgesic applications. nih.gov

Dopamine Receptors: While not a direct analog, the indazole ring is a feature in some compounds screened for dopamine receptor activity. However, research has more prominently featured other heterocyclic systems for dopamine receptor modulation.

Adrenergic Receptors: Novel 1H-indazole derivatives have been developed as highly potent and selective human β3-adrenergic receptor (β3-AR) agonists. nih.govacs.org An initial hit compound exhibited significant β3-AR agonistic activity (EC₅₀ = 21 nM) but also showed some activity at the α1A-AR (EC₅₀ = 219 nM). nih.govacs.org Strategic modification of the indazole moiety led to the development of compound 11 , which maintained potent β3-AR agonism (EC₅₀ = 13 nM) while demonstrating high selectivity with no significant activity at β1, β2, or α1A-ARs. acs.org Further optimization to improve metabolic stability resulted in compound 15 , another potent and highly selective β3-AR agonist (EC₅₀ = 18 nM) with a favorable pharmacokinetic profile. nih.govacs.org

Compound/SeriesTarget ReceptorActivityPotency (EC₅₀/IC₅₀)Selectivity Notes
1H-Indazole-3-carboxamide derivatives5-HT₄RAntagonistPotentHigh selectivity over 5-HT₂A receptor. nih.gov
Indazole Derivative (Initial Hit)β3-ARAgonist21 nMAlso active at α1A-AR (EC₅₀ = 219 nM). nih.govacs.org
Compound 11β3-ARAgonist13 nM>769-fold selective over α1A-AR; inactive at β1/β2-ARs. acs.org
Compound 15β3-ARAgonist18 nM>556-fold selective over β1, β2, and α1A-ARs. nih.govacs.org

Enzyme Inhibition in Neurological Disorders (e.g., Monoamine Oxidase, Acetylcholinesterase, Nitric Oxide Synthase)

Indazole-containing compounds have been extensively investigated as inhibitors of enzymes implicated in neurological disorders.

Monoamine Oxidase (MAO): The indazole scaffold is a promising framework for MAO inhibitors. researchgate.net Studies on C5- and C6-substituted indazole derivatives revealed them to be potent inhibitors of human MAO-B, with IC₅₀ values in the nanomolar range (0.0025–0.024 µM for C5-substituted compounds). researchgate.net These derivatives showed high selectivity for the MAO-B isoform over MAO-A. researchgate.net Structurally related pyrimido[1,2-b]indazoles have also been identified as selective, reversible, and competitive inhibitors of human MAO-B. researchgate.net

Acetylcholinesterase (AChE): The development of AChE inhibitors is a key strategy for treating Alzheimer's disease. Recent studies have focused on thiazoloindazole-based compounds as effective AChE inhibitors. acs.org Molecular docking and subsequent synthesis led to the identification of derivatives with remarkable potency, with IC₅₀ values below 1.0 μM. acs.org Notably, the thiazoloindazole derivative Tl45b was a superior AChE inhibitor with an IC₅₀ of 0.071 ± 0.014 μM. acs.org Other research has explored indazole derivatives as selective inhibitors of the related enzyme butyrylcholinesterase (BChE), with one compound (4q ) showing potent and selective BChE inhibitory activity. monash.eduresearchgate.net

Nitric Oxide Synthase (NOS): The indazole nucleus is a known inhibitor of NOS. nih.gov 7-Nitroindazole (7-NI) is a potent and competitive inhibitor of rat brain NOS, with an IC₅₀ of 0.9 µM. nih.gov The inhibitory potency of indazole derivatives is significantly influenced by the position of nitro-group substitution, with inhibitory potency increasing in the order of 5-nitro, 6-nitro, and 7-nitro substitutions. nih.govnih.gov Kinetic studies show that 7-NI is competitive against both the arginine substrate and the tetrahydrobiopterin (B1682763) cofactor. nih.gov These indazoles inhibit the enzyme's catalytic activity without affecting its reductase function, suggesting they interact with the heme-iron site. nih.gov

Compound/SeriesTarget EnzymeInhibitory Potency (IC₅₀)Selectivity/Mechanism
C5-Substituted IndazolesMAO-B0.0025–0.024 µMHighly selective for MAO-B isoform. researchgate.net
Thiazoloindazole Derivative Tl45bAChE0.071 µMSelective AChE inhibitor. acs.org
7-Nitroindazole (7-NI)Brain NOS0.9 µMCompetitive inhibitor. nih.gov
6-NitroindazoleBrain NOS31.6 µM- nih.gov
5-NitroindazoleBrain NOS47.3 µM- nih.gov

Metabolic and Endocrine System Research

Anti-Diabetic Potential (e.g., Glucagon (B607659) Receptor Antagonism, PPAR Modulation)

The indazole moiety is a key structural feature in the development of agents for treating type 2 diabetes mellitus (T2DM). researchgate.net

Glucagon Receptor Antagonism: Antagonism of the glucagon receptor (GCGR) is a promising strategy for managing T2DM by inhibiting glucagon-induced glucose production in the liver. nih.gov Several series of indazole and indole derivatives have been discovered as potent GCGR antagonists. researchgate.netnih.gov Through structure-activity relationship (SAR) studies, potent GRAs were identified with excellent in vitro profiles and good pharmacokinetics. researchgate.net For instance, one indazole-based GRA (16d ) was shown to be orally active, effectively blunting glucagon-induced glucose spikes in mice. researchgate.net Another series of indazole-based β-alanine derivatives also yielded potent GCGR antagonists, with compound 13K significantly inhibiting the glucagon-mediated blood glucose increase in a dog model. nih.gov

PPAR Modulation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are important targets in metabolic diseases. While various heterocyclic compounds are explored as PPAR ligands, specific data on this compound or its close analogs as PPAR modulators is not prominent in current research.

Cardiovascular and Hemostatic System Effects

Indazole derivatives have demonstrated significant effects on the cardiovascular system, including vasorelaxant and anti-platelet activities. nih.govnih.gov

Vasorelaxant Properties and Soluble Guanylate Cyclase Activation

A key mechanism for the cardiovascular effects of certain indazole analogs is the activation of soluble guanylate cyclase (sGC), a primary receptor for nitric oxide (NO). sci-hub.senih.gov Activation of sGC leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which triggers downstream signaling pathways resulting in vasodilation. nih.govmdpi.com

The prototypical sGC stimulator is the indazole derivative YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), which is structurally very similar to this compound. mdpi.comnih.gov YC-1 stimulates sGC activity directly and also acts synergistically with NO. mdpi.comresearchgate.net This activation of the NO-sGC-cGMP pathway leads to potent vasorelaxation. nih.govsci-hub.se The vasorelaxant properties of YC-1 have been demonstrated in various vascular tissues, including the human radial artery, which is used in coronary bypass grafts. scilit.com

Anti-Platelet Aggregation Activity

The same NO-sGC-cGMP signaling pathway that mediates vasodilation is also crucial for inhibiting platelet aggregation. nih.govmdpi.com Platelet aggregation inhibitors are critical for preventing thrombosis in cardiovascular diseases. japsonline.comdrugs.com

The indazole analog YC-1 was first identified in a screen for compounds with platelet-inhibiting activity. mdpi.com Its ability to activate sGC and increase cGMP levels leads to potent inhibition of platelet aggregation. sci-hub.senih.gov Systemic structural modification of YC-1 has led to the development of other potent antiplatelet agents. nih.gov Several analogs of YC-1 function as both potent activators of sGC and inhibitors of phosphodiesterase 5 (PDE5), another mechanism that increases intracellular cGMP, thereby enhancing the anti-aggregatory effect. nih.gov

Structure-Activity Relationship (SAR) Studies of Furan-Indazole Derivatives

The indazole ring is a significant scaffold in medicinal chemistry, found in numerous FDA-approved drugs. pnrjournal.com When combined with a furan moiety, it creates a class of compounds with diverse and potent biological activities. pnrjournal.comresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how modifications to this furan-indazole core influence its pharmacological profile, guiding the design of more effective and selective therapeutic agents.

Impact of Indazole Core Substitutions on Biological Activity (e.g., positions C-1, C-3, C-4, C-5, C-6, C-7)

Substitutions at various positions on the indazole core have a profound impact on the biological activity of furan-indazole derivatives. The nature, size, and position of these substituents can drastically alter a compound's potency and selectivity. researchgate.net

Position C-1 (N-1): The N-1 position of the indazole ring is a common site for modification. For instance, in the development of analogs of YC-1, a well-known 3-furyl-indazole derivative, the presence of a substituted benzyl (B1604629) group at the N-1 position was found to be essential for certain biological activities, such as antispermatogenic effects. nih.govaustinpublishinggroup.com The specific substitutions on this benzyl group can further modulate the activity. austinpublishinggroup.com

Position C-3: The C-3 position is critical for the interaction of many indazole-based compounds with their biological targets. austinpublishinggroup.com SAR studies on YC-1 analogs have shown that replacing the furan ring at C-3 with other heterocycles like isoxazole (B147169) or 1H-pyrazole can lead to better activity. nih.gov For example, a 1H-pyrazole substituted compound showed an IC50 of 0.6 μM, which was more potent than the furan-substituted equivalent (IC50 = 1.7 μM). nih.gov Furthermore, studies on indazole-3-carboxamides revealed that the specific regiochemistry of an amide linker at this position is absolutely critical for activity. nih.gov

Positions C-4, C-5, and C-6: Modifications on the benzene (B151609) portion of the indazole ring are key for tuning pharmacological properties. In one study, a 5-substituted indazole was identified as a weak hepcidin (B1576463) production inhibitor (IC50 = 3.1 μM). nih.gov Through lead optimization, introducing a para-hydroxyphenyl group at the C-6 position and another group at the C-3 position resulted in a significantly more potent inhibitor (IC50 = 0.13 μM). nih.gov Another study investigating antiproliferative agents found that retaining a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group at the C-6 position while modifying other parts of the molecule was favorable for activity against several cancer cell lines. nih.gov Moving an amino group substituent from the para- to the meta-position relative to the core did not improve potency, highlighting the sensitivity of this region to substituent placement. nih.gov

Position C-7: The C-7 position also plays a role in determining biological effects. For example, 7-methoxyindazole has been reported as a potent compound in in-vitro enzymatic assays of neuronal nitric oxide synthase (nNOS) activity. austinpublishinggroup.com

The following table summarizes the impact of substitutions on the indazole core based on reported findings.

PositionSubstituent/ModificationEffect on Biological ActivityReference Compound/SeriesIC50/EC50 Values
C-1 Substituted benzyl groupsEssential for specific activities like antispermatogenic effects.Indazol-3-carboxylic acid derivativesN/A
C-3 Replacement of furan with 1H-pyrazoleIncreased inhibitory performance.YC-1 Analogs0.6 μM (pyrazole) vs. 1.7 μM (furan)
C-3 Replacement of furan with TetrazoleSignificantly reduced activity.YC-1 Analogs8.6 μM
C-6 Addition of para-hydroxyphenyl groupPotent inhibition of hepcidin production.Hepcidin Inhibitors0.13 μM
C-6 6-(4-methylpiperazin-1-yl)pyridin-3-ylFavorable for antiproliferative activity.Indazole anticancer agents0.23 μM (against 4T1 cells)

Role of Furan Moiety Position and Substitution (e.g., furan-2-yl vs. furan-3-yl, position on indazole ring)

The furan moiety itself is a critical pharmacophore, and its substitution pattern and point of attachment to the indazole ring are key determinants of biological activity. researchgate.net

Furan Position and Attachment: The relative position of the furan ring on the indazole core is crucial. Most well-studied examples, such as YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole), feature the furan ring at the C-3 position of the indazole. nih.gov The attachment point on the furan ring also matters. Furan typically undergoes electrophilic substitution at the C-2 and C-5 positions because the cationic intermediate formed during the reaction is more stable, being stabilized by three resonance forms compared to only two for substitution at C-3 or C-4. quora.comquora.com This inherent reactivity makes the furan-2-yl and furan-5-yl positions common points of linkage and derivatization.

Substitutions on the Furan Ring: Modifications to the furan ring can significantly enhance or diminish activity. In the case of YC-1, a hydroxymethyl group at the 5'-position of the furan-2-yl ring is a key feature. rsc.org Studies on YC-1 analogs showed that only the derivative with the hydroxymethyl side chain retained significant inhibitory activity, indicating its importance for the compound's pharmacological profile. rsc.org The substitution pattern on the furan nucleus can cause distinguishable differences in biological activities. researchgate.net

The table below illustrates the importance of furan moiety features.

FeatureDescriptionImportanceExample
Attachment Point Furan linked via its C-2 position (furan-2-yl).C-2 is a preferred site for electrophilic substitution, leading to more stable intermediates. quora.comquora.comYC-1
Substitution Hydroxymethyl group at the 5-position of the furan ring.This specific side chain was found to be critical for retaining inhibitory activity. rsc.orgYC-1

Importance of Regio- and Stereoisomerism on Pharmacological Profile

Regio- and stereoisomerism can have a dramatic effect on the pharmacological profile of furan-indazole derivatives. The precise three-dimensional arrangement of atoms and the specific placement of functional groups can determine whether a compound binds to its target.

A compelling example of the importance of regioisomerism is found in a series of indazole-3-carboxamides developed as CRAC channel blockers. nih.gov SAR results demonstrated that the specific regiochemistry of the amide linker was critical for the inhibition of calcium influx. nih.gov The indazole-3-carboxamide isomer 12d was a potent inhibitor of calcium influx and stabilized mast cells with a sub-micromolar IC50. nih.gov In stark contrast, its reverse amide regioisomer, 9c , was completely inactive in the calcium influx assay, even at a concentration of 100 μM. nih.gov This highlights that a subtle change in the orientation of the amide bond completely abolishes biological activity, underscoring the highly specific nature of the drug-receptor interaction.

Compound IsomerTypeBiological ActivityIC50 Value
Indazole-3-carboxamide 12d Regioisomer 1Actively inhibits calcium influx.Sub-μM
Reverse amide isomer 9c Regioisomer 2Inactive in calcium influx assay.> 100 μM

Lead Optimization Strategies and Compound Library Screening

The discovery of novel furan-indazole therapeutics often begins with the screening of large compound libraries to identify initial "hits." lifechemicals.com These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. creative-biostructure.comdanaher.com

Compound Library Screening: High-throughput screening (HTS) allows for the rapid evaluation of extensive compound libraries, sometimes analyzing thousands of compounds in a single day. danaher.com This process is designed to identify initial lead compounds that possess some biological activity against a drug target. danaher.com A screening campaign might identify a 5-substituted indazole, for example, as a starting point for a drug discovery program. nih.gov

Lead Optimization: Once a hit is identified, lead optimization strategies are employed to enhance its drug-like properties. lifechemicals.com This iterative process involves the synthesis and testing of numerous analogs to build a structure-activity relationship profile. creative-biostructure.com Key goals of lead optimization include:

Improving Potency and Selectivity: Chemists will systematically modify the hit structure, such as by replacing an indole with an indazole, which can improve potency by more than tenfold. nih.gov

Enhancing Pharmacokinetic Properties: Modifications are made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. This might involve truncating the molecule to reduce molecular weight or adding polar groups to improve solubility and bioavailability. nih.gov

Structure-Guided Design: Techniques like pharmacophore modeling and computational docking can be used to rationalize SAR data and design new analogs with a higher probability of success. nih.govcreative-biostructure.com

This optimization process transforms an initial, often weak, hit from a library screen into a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties. danaher.comnih.gov

Future Perspectives and Translational Research for 5 Furan 3 Yl 1h Indazole

Development of Advanced Pharmacological Probes

To elucidate the mechanism of action and identify the biological targets of 5-furan-3-yl-1H-indazole, the development of advanced pharmacological probes is a critical first step. These probes are essential for target identification, validation, and imaging. Future research should focus on the synthesis of tagged derivatives of this compound. These could include:

Biotinylated Probes: For use in affinity purification experiments to isolate binding partners from cell lysates.

Fluorescently Labeled Probes: To visualize the subcellular localization of the compound and its targets within cells and tissues.

Photoaffinity Probes: These probes can be used to covalently label target proteins upon photoactivation, facilitating their identification.

The design of such probes will leverage established synthetic methodologies for indazole and furan (B31954) chemistry. organic-chemistry.org For instance, a molecular probe designed to undergo a Diels-Alder reaction with furan moieties has been developed for the identification of natural products. beilstein-journals.org A similar strategy could be adapted to create probes for studying the interactions of this compound.

Rational Drug Design and Optimization

Rational drug design and optimization strategies will be pivotal in transforming this compound from a lead compound into a clinical candidate. This will involve a detailed exploration of its structure-activity relationship (SAR). A notable example to draw from is the extensive research on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a structurally related compound. rsc.orgnih.gov SAR studies on YC-1 have provided valuable insights into the roles of different substituents on the indazole and furan rings. rsc.orgnih.govrsc.org

For this compound, a systematic medicinal chemistry campaign should be undertaken to synthesize a library of analogues. Modifications would include:

Substitution on the furan ring: Introducing various substituents at different positions of the furan moiety to probe for enhanced activity and selectivity.

Substitution on the indazole ring: Exploring the impact of different functional groups on the benzene (B151609) portion of the indazole core.

Modification of the indazole nitrogen: Investigating the effect of N1- and N2-alkylation or acylation.

Computational modeling and molecular docking studies will play a crucial role in guiding the design of these new derivatives by predicting their binding affinity to potential protein targets. researchgate.net

Targeted Delivery Systems and Nanomedicine Approaches

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound, the development of targeted delivery systems and nanomedicine approaches presents a promising avenue. Encapsulating the compound within nanoparticles can improve its solubility, stability, and pharmacokinetic profile.

Recent advancements in furan-derived lipid nanoparticles for mRNA delivery to the central nervous system highlight the potential of leveraging the furan moiety for targeted delivery. nih.gov Similarly, polymeric nanoparticles based on furan have been synthesized and evaluated for their biological activities. researchgate.net These approaches could be adapted for this compound.

Future research in this area should explore:

Liposomal formulations: To improve bioavailability and reduce toxicity.

Polymeric nanoparticles: For controlled and sustained release of the compound.

Conjugation to targeting ligands: Attaching antibodies, peptides, or aptamers to the nanoparticle surface to direct them to specific cell types or tissues.

Combination Therapy Strategies

Investigating the synergistic effects of this compound in combination with existing therapeutic agents could lead to more effective treatment regimens. Given the broad range of biological activities associated with indazole derivatives, from anticancer to anti-inflammatory, there are numerous possibilities for combination therapies. nih.govresearchgate.net

For instance, if this compound is found to have anticancer properties, it could be tested in combination with:

Standard chemotherapeutic drugs: To potentially reduce the required dosage and mitigate side effects.

Targeted therapies: Such as kinase inhibitors, to overcome drug resistance mechanisms.

Immunotherapies: To enhance the immune response against tumors.

Preclinical studies, both in vitro and in vivo, will be essential to identify promising drug combinations and to understand the underlying mechanisms of their synergistic interactions.

Exploration of Novel Biological Targets and Therapeutic Applications

A key area of future research will be the identification of novel biological targets for this compound, which could open up new therapeutic applications. The indazole scaffold is known to interact with a wide array of proteins, including kinases, and G-protein coupled receptors. nih.govnih.gov The addition of the furan ring introduces unique electronic and steric properties that could lead to novel target interactions. orientjchem.orgijabbr.com

High-throughput screening and chemoproteomic approaches can be employed to identify the cellular targets of this compound. Once a target is identified, further studies will be needed to validate its role in disease and to understand how the compound modulates its activity. This could lead to the exploration of this compound for a range of therapeutic applications beyond those initially anticipated, potentially including neurodegenerative diseases, cardiovascular disorders, or infectious diseases. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 5-furan-3-yl-1H-indazole, and how can intermediates be optimized?

The synthesis of this compound can be approached via Friedel-Crafts acylation followed by cyclization. For example, ketone intermediates derived from acylated furan precursors can undergo hydrazine-mediated cyclization in dimethylformamide (DMF) to form the indazole core . Optimization may involve adjusting reaction temperatures (e.g., 120°C under nitrogen) and stoichiometric ratios of hydrazine hydrate to intermediates. Catalytic systems like Raney nickel can enhance nitro group reduction efficiency .

Q. Which spectroscopic techniques are critical for structural characterization?

1H/13C NMR is essential for confirming substituent positions on the indazole and furan rings, particularly distinguishing between C3 and C5 substitution patterns. Mass spectrometry (HRESIMS) verifies molecular weights and isotopic distributions, while IR spectroscopy identifies functional groups like NH stretches (~3400 cm⁻¹) and aromatic C-H bonds . For crystallographic validation, SHELXL software enables refinement against X-ray diffraction data, resolving bond-length discrepancies (<0.01 Å precision) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular geometries and electronic properties. For instance, discrepancies in bond angles or dihedral angles between crystallographic data and DFT models can be addressed by incorporating exact-exchange terms and gradient corrections, reducing errors in atomization energies to <2.4 kcal/mol . Software like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental values .

Q. What strategies validate bioactivity in indazole derivatives, and how are SAR studies designed?

Structure-activity relationship (SAR) studies require systematic substitution at the indazole C3 and furan positions. For example, introducing electron-withdrawing groups (e.g., -NO₂, -Cl) enhances binding to target enzymes. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) identify key interactions, such as hydrogen bonding with the indazole NH group . Dose-response curves (IC50 values) and selectivity indices against related receptors are critical for SAR validation .

Q. How can synthetic challenges, such as low yields in cyclization steps, be mitigated?

Low yields in hydrazine-mediated cyclization may arise from competing side reactions (e.g., over-oxidation). Strategies include:

  • Using sodium metabisulfite as a stabilizing agent in DMF .
  • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

Data Analysis & Methodological Integration

Q. How should researchers analyze conflicting crystallographic and spectroscopic data?

Multi-technique validation is key. For example, if NMR suggests a C3-substituted indazole but X-ray data indicates C5 substitution, re-examine refinement parameters in SHELXL (e.g., occupancy factors, thermal displacement). DFT-optimized geometries can reconcile discrepancies by identifying metastable conformers .

Q. What statistical methods are suitable for integrating mixed-method data (e.g., synthesis yields and bioactivity)?

Multivariate analysis (e.g., PCA or PLS regression) correlates reaction parameters (temperature, catalyst loading) with bioactivity endpoints. Meta-analytical tools (e.g., MetaDisc) quantify diagnostic accuracy in biological assays, while mixed-effects models account for batch variability in synthetic yields .

Advanced Optimization & Scaling

Q. How can reaction scalability be achieved without compromising purity?

Continuous-flow reactors improve scalability for hazardous steps (e.g., Friedel-Crafts acylation). Process analytical technology (PAT) monitors intermediates via inline FTIR, ensuring >95% purity. For gram-scale production, replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. What computational tools predict regioselectivity in furan-indazole coupling?

Machine learning models (e.g., Random Forest) trained on Hammett σ values and frontier molecular orbital (FMO) energies predict coupling sites. For electrophilic substitution, Fukui indices identify nucleophilic carbons on furan, guiding functionalization at the 3-position .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
  • Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for public validation .
  • Always cross-verify computational results with experimental data to minimize confirmation bias .

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5-FURAN-3-YL-1H-INDAZOLE

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